4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
CAS No.:
Cat. No.: VC13521625
Molecular Formula: C18H27BFNO2
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27BFNO2 |
|---|---|
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |
| Standard InChI Key | UJAIWOJYGAHNDV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with an N-cyclopentylaminomethyl group. The boronic acid moiety is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, crucial for its utility in synthetic applications .
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
| Molecular Formula | |
| Molecular Weight | 319.2 g/mol |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |
| InChI Key | UJAIWOJYGAHNDV-UHFFFAOYSA-N |
The pinacol ester group () protects the boronic acid, preventing premature hydrolysis while maintaining reactivity in cross-coupling reactions. The cyclopentylamine side chain introduces steric bulk, which can influence regioselectivity in coupling processes .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 3-fluoro-4-bromobenzaldehyde, which undergoes reductive amination with cyclopentylamine to install the aminomethyl group. Subsequent Miyaura borylation introduces the pinacol-protected boronic acid moiety via a palladium-catalyzed reaction :
Key Steps:
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Reductive Amination:
. -
Miyaura Borylation:
Palladium-catalyzed coupling with bis(pinacolato)diboron () under inert atmosphere.
Optimization Challenges
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Regioselectivity: Competing coupling at the bromine site requires careful control of catalyst loading (typically 2–5 mol% Pd).
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Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4 v/v) achieves >95% purity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in Pd-mediated couplings with aryl halides, enabling the synthesis of biaryl structures. For example:
Case Study: Coupling with 2,6-dichloro-4-bromopyridine yields fluorinated bipyridines, intermediates in kinase inhibitor development .
Pharmaceutical Intermediate
The fluorine atom enhances metabolic stability, while the cyclopentyl group modulates lipophilicity. Notable applications include:
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Anticancer Agents: Analogues inhibit tyrosine kinases (e.g., EGFR, VEGFR) at IC values <100 nM .
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CNS Therapeutics: Fluorinated aryl boronic esters penetrate the blood-brain barrier, enabling dopamine receptor modulator synthesis.
| Precaution | Implementation |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles, lab coat |
| Ventilation | Fume hood with ≥100 ft/min face velocity |
| Spill Management | Absorb with vermiculite, neutralize with 5% NaOH |
Research Implications and Future Directions
Material Science Innovations
The compound’s rigid arylboronate structure facilitates the synthesis of:
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Conjugated Polymers: Poly(fluorene-boronate) hybrids for OLEDs (external quantum efficiency >15%) .
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MOF Templates: Boron-containing metal-organic frameworks with CO adsorption capacities of 4.2 mmol/g.
Drug Discovery Frontiers
Ongoing studies explore:
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